molecular formula C17H14BrNO3S B2469160 2-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034265-31-9

2-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2469160
CAS RN: 2034265-31-9
M. Wt: 392.27
InChI Key: WVBUTFLTXINRSA-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has shown potential in scientific research applications. This compound belongs to the class of benzamides and has a molecular formula of C19H15BrNO3S.

Scientific Research Applications

Synthesis and Reactivity

Furan and thiophene derivatives are synthesized through various methods, highlighting the versatility of these heterocyclic compounds. Aleksandrov and El’chaninov (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent conversion to 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions, illustrating the potential for creating complex heterocyclic systems from simpler furan derivatives (Aleksandrov & El’chaninov, 2017). Banks et al. (1986) demonstrated the preparation of substituted thieno[3,4-b]furans, highlighting the chemical properties associated with ketones, enols, and β-keto esters in these systems, which could be relevant for the design and application of the queried compound (Banks, Barker, & Huddleston, 1986).

Photophysical Properties and Applications

The photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones demonstrated by Jin Zhang et al. (2017) to produce highly functionalized polyheterocyclic compounds suggests potential applications in photophysical and electronic materials (Jin Zhang et al., 2017). This research underscores the utility of furan and thiophene derivatives in synthesizing materials with unique electronic properties.

Antimicrobial Activities

The synthesis and investigation of N-(4-bromophenyl)furan-2-carboxamide derivatives by Siddiqa et al. (2022) for antibacterial activities against drug-resistant bacteria suggest potential pharmaceutical applications. The study highlighted the effectiveness of these compounds against various bacteria, indicating the relevance of furan derivatives in developing new antimicrobial agents (Siddiqa et al., 2022).

Electronic and Electrochemical Applications

Research by Se Hun Kim et al. (2011) on phenothiazine derivatives with furan linkers for dye-sensitized solar cells, where the furan-conjugated linker improved solar energy-to-electricity conversion efficiency, showcases the potential of furan derivatives in renewable energy technologies (Se Hun Kim et al., 2011).

properties

IUPAC Name

2-bromo-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3S/c18-14-5-2-1-4-13(14)16(20)19-11-17(21,12-7-8-22-10-12)15-6-3-9-23-15/h1-10,21H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBUTFLTXINRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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